molecular formula C5H9ClN4 B2729281 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride CAS No. 1267500-60-6

1-methyl-1H-pyrazole-4-carboximidamide hydrochloride

Cat. No.: B2729281
CAS No.: 1267500-60-6
M. Wt: 160.61
InChI Key: NZLCYPRBEKQCPL-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is a pyrazole-derived compound characterized by a methyl group at the 1-position of the pyrazole ring and a carboximidamide functional group at the 4-position. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The compound is synthesized via methods analogous to those described for related 1-aryl-1H-pyrazole-4-carboximidamides, involving nitrile intermediates and subsequent conversion to carboximidamides through reactions with hydroxylamine or t-butyl nitrite .

Key structural features include:

  • Aromatic pyrazole core: Provides stability and planar geometry.
  • Methyl substituent (1-position): Reduces steric hindrance compared to bulkier aryl groups.

Properties

IUPAC Name

1-methylpyrazole-4-carboximidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4.ClH/c1-9-3-4(2-8-9)5(6)7;/h2-3H,1H3,(H3,6,7);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLCYPRBEKQCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=N)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1267500-60-6
Record name 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride can be synthesized through several methods. One common approach involves the reaction of 1-methylpyrazole with cyanamide under acidic conditions to form the desired product . Another method includes the cyclization of aminoguanidine carbonate with 1,1,3,3-tetramethoxypropane .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce pyrazole amines.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride serves as a key intermediate in the synthesis of various pharmaceuticals, including:

  • Nonsteroidal Anti-inflammatory Drugs (NSAIDs) : The compound is utilized in the development of NSAIDs due to its ability to inhibit cyclooxygenase enzymes.
  • Antihypertensive Agents : It plays a role in synthesizing drugs aimed at managing hypertension.

Organic Synthesis

The compound is widely used as a reagent in organic synthesis:

  • Building Block for Complex Molecules : It is employed to synthesize more complex organic molecules through guanylation reactions.
  • Peptide Synthesis : The compound facilitates the formation of peptide bonds, making it valuable in biochemistry and pharmaceutical research .

Biochemical Research

In biological studies, this compound has been investigated for its potential effects on various biochemical pathways:

  • Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as inducible nitric oxide synthase (iNOS), which is crucial in inflammatory responses .
  • Modulation of Signaling Pathways : Its interaction with primary and secondary aliphatic amines influences protein synthesis and neurotransmitter regulation .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory properties by inhibiting COX enzymes. For instance, compounds structurally related to this compound demonstrated effective inhibition in vitro .
  • Antimicrobial Properties : A study reported that related pyrazole compounds exhibited antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibiotics .
  • Anticancer Effects : Investigations into pyrazole derivatives have shown promising anticancer activities, with some compounds displaying IC50 values comparable to established chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Structural Analogs

1-Aryl-1H-pyrazole-4-carboximidamides

Compounds such as 1-phenyl-1H-pyrazole-4-carboximidamide (1) and its derivatives (e.g., 4-bromo, 4-nitro substituents) share the carboximidamide group but differ in the substituent at the 1-position.

  • Impact of substituents :
    • Aryl groups (e.g., 4-bromophenyl, 4-nitrophenyl): Introduce steric bulk and electronic effects (e.g., electron-withdrawing nitro groups enhance electrophilicity) .
    • Methyl group : Offers reduced steric hindrance and simpler metabolic pathways compared to aryl analogs .
4,5-Dihydro-1H-pyrazole-1-carboximidamides

Derivatives like 5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide () feature a saturated pyrazoline ring.

  • Aromaticity: The fully aromatic pyrazole core in the target compound enhances stability and π-π stacking interactions .
Functional Group Variants
  • 1-Methyl-1H-pyrazole-4-carbaldehyde (): Replaces the carboximidamide with an aldehyde group, reducing hydrogen-bonding capacity and solubility.
  • Methyl 1H-pyrazole-3-carboxylate (): The ester group at position 3 decreases polarity compared to the carboximidamide .

Physicochemical Properties

Compound Substituent (1-position) Functional Group (4-position) Melting Point (°C) Solubility (Water)
1-Methyl-1H-pyrazole-4-carboximidamide HCl Methyl Carboximidamide (HCl salt) Data not available High (salt form)
1-Phenyl-1H-pyrazole-4-carboximidamide (1) Phenyl Carboximidamide 220–225 Moderate
1-(4’-Nitrophenyl)-1H-pyrazole-4-carboximidamide (3) 4-Nitrophenyl Carboximidamide 245–250 Low
5-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboximidamide 4-Chlorophenyl (dihydro) Carboximidamide 195–200 Moderate

Data compiled from synthesis and characterization studies in , and 7.

Key Trends:
  • Salt forms : Hydrochloride derivatives (e.g., target compound, benzydamine HCl in ) exhibit enhanced water solubility compared to free bases .
  • Substituent effects : Electron-withdrawing groups (e.g., nitro) increase melting points but reduce solubility due to stronger crystal lattice interactions .

Biological Activity

1-Methyl-1H-pyrazole-4-carboximidamide hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound can be represented as follows:

Chemical Formula C5H7ClN4O\text{Chemical Formula C}_5\text{H}_7\text{ClN}_4\text{O}

This compound features a pyrazole ring with a carboximidamide functional group, which contributes to its biological activity. The presence of nitrogen atoms in the ring structure is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that it may modulate signaling pathways related to inflammation and cell proliferation. Specifically, it has been shown to inhibit inducible nitric oxide synthase (iNOS) activity, reducing the production of nitric oxide (NO), a key mediator in inflammatory responses .

Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. For instance, in vitro assays revealed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

In models of inflammation, this compound has shown promising results. It significantly reduced edema in carrageenan-induced paw edema models in rats, suggesting its potential as an anti-inflammatory agent . The reduction in pro-inflammatory cytokines further supports its role in modulating inflammatory responses.

Anticancer Potential

Recent investigations have explored the anticancer properties of this compound. In cell line studies, it demonstrated cytotoxic effects against various cancer types, including breast and lung cancer cells. The compound induced apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Data Table: Summary of Biological Activities

Activity Model/System Effect Reference
AntimicrobialIn vitro bacterial assaysInhibition of growth
Anti-inflammatoryCarrageenan-induced edema modelReduced swelling
AnticancerVarious cancer cell linesInduced apoptosis

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Case Study on Inflammation : In a study involving rats subjected to inflammatory stimuli, administration of the compound resulted in a significant decrease in paw swelling compared to controls. Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals .
  • Case Study on Cancer Cell Lines : A series of experiments conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analyses indicated an increase in early apoptotic cells following treatment .

Q & A

Q. What are the standard synthetic protocols for 1-methyl-1H-pyrazole-4-carboximidamide hydrochloride?

Two primary methods are documented:

  • Method A : React 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with t-butyl nitrite in dry THF under reflux. Monitor reaction completion via TLC, followed by evaporation and recrystallization in ethanol/water. Yields vary with substituents (e.g., 4-Br, 4-NO₂, 4-OCH₃) .
  • Method B : Use SOCl₂ in refluxing dichloromethane to generate chloropropyl intermediates, followed by cyclization with potassium tert-butoxide in THF. Purify via ethanol/water recrystallization . Both methods require validation via TLC, melting point analysis, IR, and NMR spectroscopy .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical techniques include:

  • TLC : Monitor reaction progress and purity.
  • Melting Point : Compare observed values with literature (e.g., 1-phenyl derivative: 178–180°C) .
  • Spectroscopy :
  • IR : Confirm imidamide groups (C=N stretch ~1600–1650 cm⁻¹).
  • ¹H/¹³C NMR : Verify substituent positions (e.g., pyrazole ring protons at δ 7.5–8.5 ppm) .
    • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for 1-phenyl derivative: m/z 216) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst/Solvent Screening : Replace THF with polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Temperature Control : Optimize reflux duration to minimize side reactions (e.g., over-chlorination with SOCl₂) .
  • Alternative Reagents : Substitute t-butyl nitrite with isoamyl nitrite for better regioselectivity in nitrosation steps .
  • Microwave Assistance : Adopt green chemistry approaches (e.g., microwave-assisted synthesis on TLC plates) to reduce reaction time, as demonstrated for analogous hydrochloride salts .

Q. How should researchers address contradictions in spectroscopic data during characterization?

  • Comparative Analysis : Cross-reference NMR/IR data with structurally similar derivatives (e.g., 1-(4-nitrophenyl) analogs show distinct NO₂ group shifts at δ 8.3–8.5 ppm in ¹H NMR) .
  • Computational Validation : Use density functional theory (DFT) to simulate spectra and identify discrepancies arising from tautomerism or solvent effects .
  • X-ray Crystallography : Resolve ambiguities by determining single-crystal structures, leveraging programs like SHELXL for refinement .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting antileishmanial activity?

  • Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., 4-NO₂) or donating (e.g., 4-OCH₃) groups to assess their impact on bioactivity .
  • Biological Assays : Use Leishmania amazonensis promastigotes for IC₅₀ determination, ensuring cytotoxicity controls with mammalian cell lines .
  • Molecular Docking : Model interactions with leishmanial enzymes (e.g., trypanothione reductase) to prioritize synthetic targets .

Q. How can computational tools enhance synthesis planning for novel derivatives?

  • Retrosynthetic Analysis : Use databases like Reaxys or Pistachio to identify feasible precursors and reaction pathways .
  • Machine Learning : Train models on existing pyrazole-carboximidamide datasets to predict regioselectivity and optimize reaction parameters .
  • Solubility/Stability Prediction : Apply tools like COSMO-RS to estimate hydrochloride salt stability under varying pH and temperature conditions .

Methodological Considerations Table

AspectKey TechniquesReferences
Synthesis Reflux with SOCl₂, tert-butoxide cyclization, TLC monitoring
Characterization IR/NMR spectroscopy, melting point, mass spectrometry
Optimization Solvent screening, microwave assistance, computational modeling
Biological Testing Leishmania promastigote assays, cytotoxicity controls

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